molecular formula C13H21BrO2Si B8183427 (2-((3-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane

(2-((3-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane

Cat. No.: B8183427
M. Wt: 317.29 g/mol
InChI Key: YWOZYVVJWUAPSC-UHFFFAOYSA-N
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Description

(2-((3-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane: is an organosilicon compound that features a brominated aromatic ring and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((3-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 3-bromo-2-methylphenol with an appropriate alkylating agent, followed by the introduction of the trimethylsilane group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide. The process can be summarized as follows:

    Alkylation: 3-bromo-2-methylphenol reacts with an alkylating agent (e.g., ethylene oxide) in the presence of a base.

    Silane Introduction: The resulting intermediate is then treated with trimethylsilyl chloride in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic ring and the ether linkage.

    Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Major Products:

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Phenolic compounds and carboxylic acids.

    Reduction: Alcohols and ethers.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine:

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Coatings and Sealants: Used in the formulation of advanced coatings and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2-((3-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. The molecular targets and pathways involved would vary based on the specific reactions and applications.

Comparison with Similar Compounds

  • (2-((2-Bromo-3-methylphenoxy)methoxy)ethyl)trimethylsilane
  • (2-((2-Bromo-4-methylphenoxy)methoxy)ethyl)trimethylsilane

Comparison:

  • Structural Differences: The position of the bromine and methyl groups on the aromatic ring can significantly influence the reactivity and properties of the compound.
  • Reactivity: The specific positioning of substituents can affect the compound’s reactivity in substitution, oxidation, and reduction reactions.
  • Applications: While similar compounds may have overlapping applications, the unique structure of (2-((3-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane can make it more suitable for certain specialized applications in material science and organic synthesis.

Properties

IUPAC Name

2-[(3-bromo-2-methylphenoxy)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrO2Si/c1-11-12(14)6-5-7-13(11)16-10-15-8-9-17(2,3)4/h5-7H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOZYVVJWUAPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)OCOCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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